
Eptastigmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: エプタスチグミンは、フィゾスチグミンから始まる一連の化学反応によって合成されます。. 反応条件には、一般的に有機溶媒と触媒を使用し、反応を促進します。
工業生産方法: エプタスチグミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれます。 生産プロセスは、収率を最大化し、廃棄物を最小限に抑えるように最適化されており、大規模生産において経済的に実現可能となっています .
化学反応の分析
反応の種類: エプタスチグミンは、以下を含む様々な化学反応を起こします:
酸化: エプタスチグミンは、酸化されて対応する酸化物を生成することができます。
還元: エプタスチグミンは、還元されて対応する還元型を生成することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、エプタスチグミンの酸化は、酸化物の生成をもたらす可能性があり、一方、還元は、化合物の還元型を生成する可能性があります .
4. 科学研究の応用
エプタスチグミンは、以下を含む幅広い科学研究の応用を持っています:
科学的研究の応用
Pharmacological Properties
Eptastigmine functions primarily as a cholinesterase inhibitor , enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This leads to increased ACh levels in the central nervous system (CNS), which is crucial for cognitive functions such as memory and learning.
- Mechanism of Action : this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a significant increase in ACh concentrations. In animal studies, doses of this compound have been shown to increase ACh levels by 2500–3000% .
- Pharmacokinetics : After oral administration, this compound is rapidly distributed throughout the body and effectively penetrates the CNS. Its long-lasting effects are attributed to its pharmacokinetic profile, which allows sustained AChE inhibition .
Clinical Applications in Alzheimer's Disease
This compound has been primarily investigated for its efficacy in treating Alzheimer's disease. Clinical trials involving over 1500 patients have demonstrated significant cognitive improvements compared to placebo.
- Cognitive Improvement : In a multicenter, randomized, double-blind study, patients receiving this compound showed marked improvement in cognitive performance as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) . The most pronounced benefits were observed in patients with more severe cognitive impairments at baseline.
- Safety and Tolerability : this compound has been generally well-tolerated among patients with moderate to moderately severe AD. The drug's cholinergic side effects were manageable, making it a viable option for long-term treatment .
Memory Enhancement Studies
Research has consistently highlighted this compound's potential to enhance memory and learning across various animal models:
- Animal Studies : this compound administration has been associated with improved performance in memory tasks among young, aged, and lesioned animals. For instance, it significantly enhanced passive avoidance behavior in mice .
- Electrophysiological Effects : this compound's influence on EEG patterns suggests cholinergic activation. Studies indicated that it modulated cortical activity and improved visual evoked potentials in rodents .
Protection Against Neurotoxicity
This compound has also shown promise in protecting against neurotoxic agents:
- Organophosphate Intoxication : Research indicates that this compound may provide prophylactic benefits against organophosphate poisoning by inhibiting the binding of toxic agents to cholinesterases. This suggests a potential application in bioterrorism defense or occupational safety .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
作用機序
エプタスチグミンは、脳内のアセチルコリンの分解を担うアセチルコリンエステラーゼという酵素を阻害することによって作用します。 この酵素を阻害することにより、エプタスチグミンはアセチルコリンのレベルを高め、コリン作動性伝達を強化し、認知機能を改善します . エプタスチグミンの分子標的は、アセチルコリンの分解に関与するアセチルコリンエステラーゼとブチリルコリンエステラーゼです .
類似化合物:
フィゾスチグミン: エプタスチグミンと比較して、より短い作用時間と高い毒性を示すコリンエステラーゼ阻害剤.
タクリジン: アルツハイマー病の治療に使用される別のコリンエステラーゼ阻害剤ですが、化学構造と作用機序が異なります.
ドネペジル: フィゾスチグミンと比較して、より長い作用時間を持つ可逆的なコリンエステラーゼ阻害剤.
リバスチグミン: アルツハイマー病の治療に同様の用途を持つ擬似可逆的なコリンエステラーゼ阻害剤.
エプタスチグミンの独自性: エプタスチグミンは、他のコリンエステラーゼ阻害剤と比較して、より長い作用時間と低い毒性を特徴としています。 副作用が少ないにもかかわらず認知機能を改善できるため、アルツハイマー病の治療に有望な候補となっています .
類似化合物との比較
Physostigmine: A cholinesterase inhibitor with a shorter duration of action and higher toxicity compared to eptastigmine.
Donepezil: A reversible cholinesterase inhibitor with a longer duration of action compared to physostigmine.
Rivastigmine: A pseudo-reversible cholinesterase inhibitor with similar applications in the treatment of Alzheimer’s disease.
Uniqueness of this compound: this compound is unique in its longer duration of action and lower toxicity compared to other cholinesterase inhibitors. Its ability to improve cognitive function with fewer side effects makes it a promising candidate for the treatment of Alzheimer’s disease .
生物活性
Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.
This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Key Findings on AChE Inhibition
- Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .
- Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .
Cognitive Enhancement in Animal Models
Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .
Human Trials
Several clinical trials have evaluated the cognitive effects of this compound in humans:
- Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .
- Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .
Maximum Tolerated Dose (MTD)
The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .
Side Effects and Tolerability
The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:
- Nausea
- Diarrhea
- Insomnia
- Dizziness
These side effects typically resolve upon discontinuation or dose adjustment.
Summary Table of this compound Studies
Study Type | Population | Findings |
---|---|---|
Animal Study | Aged Rats | Improved performance in cognitive tasks (eight-arm radial maze) |
Double-Blind Study | Healthy Male Subjects | Significant reduction in scopolamine-induced cognitive deficits |
Real-Time Measurement | Patients under Treatment | Confirmed significant AChE inhibition post-eptastigmine administration |
Pharmacodynamics Assessment | Various Subjects | Established MTD at 30 mg with mild side effects |
特性
CAS番号 |
101246-68-8 |
---|---|
分子式 |
C21H33N3O2 |
分子量 |
359.5 g/mol |
IUPAC名 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChIキー |
RRGMXBQMCUKRLH-CTNGQTDRSA-N |
SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
異性体SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
正規SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
同義語 |
eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。